2-[(2-methylbenzyl)sulfanyl]pyrimidine
Description
Overview of Pyrimidine (B1678525) Derivatives in Chemical Research
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, with its derivatives playing a pivotal role in both biological systems and synthetic applications.
The history of pyrimidine chemistry dates back to the 19th century, with the isolation of pyrimidine derivatives like alloxan (B1665706) from uric acid in the early 1800s. researchgate.net A significant milestone was the laboratory synthesis of barbituric acid in 1879 by Grimaux, which involved the reaction of urea (B33335) and malonic acid. wikipedia.org The systematic investigation of pyrimidines began in 1884 with Pinner's work on synthesizing derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.org The fundamental importance of pyrimidines was solidified with their identification as core components of nucleic acids—cytosine, thymine, and uracil—which are essential for storing and transmitting genetic information in all living organisms. nih.govbenthamscience.com
In modern chemical design, the pyrimidine scaffold is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.gov This has led to its incorporation into a vast number of therapeutic agents with diverse activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comscirp.org The pyrimidine ring's electron-deficient nature, a result of its two nitrogen atoms, facilitates nucleophilic substitution reactions, making it a versatile building block for creating complex molecules. wikipedia.orgscialert.net Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems further enhances its utility in drug discovery and materials science. nih.gov
Role of Organosulfur Moieties in Structural and Functional Chemistry
Organosulfur compounds are ubiquitous in nature and synthetic chemistry, exhibiting a wide range of chemical and physical properties.
The benzyl (B1604629) group, a phenyl ring attached to a methylene (B1212753) group, is a common substituent in medicinal and material chemistry. In drug design, the benzyl moiety can introduce lipophilicity, which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It can also engage in π-π stacking interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity. In materials chemistry, the rigidity and electronic properties of the benzyl group can be exploited to create materials with specific optical or electronic characteristics.
Rationale for Investigating Novel Pyrimidine-Sulfanyl-Benzyl Hybrids
The design of hybrid molecules that combine distinct pharmacophores or functional groups is a well-established strategy in the development of new chemical entities with potentially enhanced or novel properties. The rationale for investigating pyrimidine-sulfanyl-benzyl hybrids, such as 2-[(2-methylbenzyl)sulfanyl]pyrimidine, is rooted in the potential for synergistic effects arising from the combination of these three moieties.
The pyrimidine core provides a biologically relevant scaffold with a proven track record in medicinal chemistry. nih.govnih.gov The sulfanyl (B85325) linker offers a flexible yet defined connection between the pyrimidine and benzyl groups, and its nucleophilic character is key to the synthesis of these hybrids. The benzyl group, particularly with substituents like the methyl group in the 2-position, can modulate the steric and electronic properties of the molecule, potentially influencing its interaction with biological targets or its material properties. The combination of a hydrogen-bond-accepting pyrimidine ring with a flexible, lipophilic benzyl group via a thioether linkage creates a molecule with a distinct three-dimensional shape and distribution of electronic charge, making it a candidate for investigation in various areas of chemical research, including the development of new therapeutic agents and functional materials. The synthesis of various 2-(benzylthio)pyrimidines has been explored for their potential antibacterial activities, further validating the interest in this class of compounds. scirp.org
Detailed Research Findings
While specific research findings on this compound are limited in publicly available literature, we can infer its properties and potential from related compounds and general chemical principles.
Synthesis and Characterization
The synthesis of this compound can generally be achieved through a nucleophilic substitution reaction. evitachem.com A common method involves the reaction of a 2-mercaptopyrimidine (B73435) with a 2-methylbenzyl halide in the presence of a base. evitachem.com
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.gov |
|---|---|---|
| Molecular Formula | C12H12N2S | C13H16N4S |
| Molecular Weight | 216.30 g/mol | 260.36 g/mol |
| Appearance | Not specified | Colorless crystals |
| Melting Point | Not specified | Not specified |
Table 2: Spectroscopic Data for a Closely Related Compound: 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine
| Technique | Observed Data nih.gov |
|---|---|
| 1H NMR (600 MHz, CD3OD) δ (ppm) | 2.23 (s, 3H, CH3), 2.30 (s, 3H, CH3), 4.27 (s, 2H, S-CH2), 5.29 (s, 1H, pyrimidine CH), 6.88 (d, J=6 Hz, 1H, Ar), 6.93 (s, 1H, Ar), 7.17 (d, J=12 Hz, 1H, Ar) |
| 13C NMR (150 MHz, CD3OD) δ (ppm) | 18.0, 19.7, 32.4, 79.2, 126.3, 129.7, 130.6, 132.3, 136.4, 136.7, 163.8, 169.6 |
| Mass Spectrometry (LC-MS Q-TOF) m/z | [M+H]+ calculated for C13H17N4S+ = 261.1168, found 261.118 |
The structural analysis of the closely related 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine reveals that the molecule adopts a twisted conformation, with a significant dihedral angle between the pyrimidine and phenyl rings. nih.gov This type of structural information is crucial for understanding how these molecules might interact with other molecules, for example, at the active site of an enzyme.
Theoretical Basis for Design and Synthesis of the Compound
The design of this compound is rooted in the strategic combination of molecular scaffolds known for their biological significance. This approach, common in medicinal chemistry, aims to create novel molecules with potentially enhanced or unique properties by integrating established pharmacophores. The theoretical design of this compound is based on the distinct contributions of its three primary components: the pyrimidine ring, the sulfanyl (thioether) linkage, and the 2-methylbenzyl group.
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including nucleic acid components (cytosine, thymine, and uracil) and a wide array of synthetic drugs. nih.govresearchgate.net Its presence in a molecule offers multiple sites for hydrogen bonding and other intermolecular interactions, making it a "privileged scaffold" in drug discovery. nih.govnih.gov Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netgsconlinepress.com
The benzylthio moiety, which includes the flexible thioether linkage and the aromatic benzyl group, is another critical component. The sulfur atom influences the compound's electronic properties and lipophilicity, while the benzyl group provides a significant hydrophobic region capable of interacting with nonpolar pockets in biological targets like enzymes or receptors. scirp.orgvulcanchem.com The specific placement of a methyl group at the ortho- (2-position) of the benzyl ring is a deliberate design choice. This substitution introduces steric bulk and alters the electronic distribution of the aromatic ring compared to its meta- or para-isomers, which can precisely influence the molecule's conformational preference and binding affinity to a target protein. mdpi.com
The synthesis of this compound is typically achieved through a well-established nucleophilic substitution reaction. The most common approach involves the S-alkylation of a 2-mercaptopyrimidine precursor with 2-methylbenzyl halide (e.g., chloride or bromide) in the presence of a base. scirp.orgscirp.org The reaction proceeds by deprotonation of the thiol group on the pyrimidine ring to form a more nucleophilic thiolate anion, which then displaces the halide from the benzyl compound to form the final thioether product. scirp.org
Table 1: Key Structural Components and Their Theoretical Contributions
| Component | Structural Feature | Theoretical Contribution |
|---|---|---|
| Pyrimidine Ring | Aromatic 1,3-diazine | Core scaffold, hydrogen bond acceptor sites, platform for substitutions. nih.govnih.gov |
| Sulfanyl Linkage | Thioether (-S-) | Flexible linker, influences lipophilicity and electronic properties, potential for metabolic oxidation. scirp.org |
| 2-Methylbenzyl Group | Substituted aromatic ring | Provides hydrophobicity for binding, ortho-methyl group introduces specific steric and electronic effects to modulate activity. vulcanchem.commdpi.com |
Anticipated Academic Research Challenges and Opportunities for the Compound
The unique structure of this compound presents both specific challenges and significant opportunities for academic research.
Research Challenges:
Synthesis Optimization: While the synthetic route is straightforward in theory, achieving high yields and purity can be challenging. scirp.org Potential difficulties include optimizing reaction conditions (e.g., choice of solvent, base, and temperature) to minimize side reactions, such as N-alkylation or the formation of disulfide byproducts. nih.gov Subsequent purification from a complex reaction mixture may require extensive chromatographic techniques.
Physicochemical Properties: The prominent benzyl group imparts significant lipophilicity, which may lead to poor aqueous solubility. vulcanchem.com This is a common hurdle in preclinical development, potentially complicating in vitro biological assays and formulation studies.
Structural Characterization: Unambiguous confirmation of the structure requires a comprehensive suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.gov For a definitive understanding of its three-dimensional conformation and intermolecular interactions, single-crystal X-ray diffraction analysis would be necessary, though obtaining suitable crystals can be a challenge in itself. nih.gov
Research Opportunities: The compound serves as a promising candidate for various research endeavors, primarily in the field of medicinal chemistry.
Pharmacological Screening: Given the broad biological activities associated with pyrimidine derivatives, this compound is an excellent candidate for extensive pharmacological screening. nih.govresearchgate.net Its potential could be explored across a range of therapeutic areas.
Structure-Activity Relationship (SAR) Studies: The molecule is an ideal starting point for SAR studies. nih.govresearchgate.net By systematically synthesizing analogues with modifications at various positions—such as different substituents on the benzyl ring, alterations to the pyrimidine core, or replacement of the sulfur atom—researchers can elucidate the structural features essential for a desired biological effect.
Kinase Inhibitor Development: The pyrimidine scaffold is a key "hinge-binding" motif in many approved kinase inhibitors used in oncology. mdpi.commdpi.com This compound could be evaluated for its ability to inhibit various protein kinases that are implicated in diseases like cancer.
Table 2: Anticipated Research Opportunities
| Research Area | Potential Application/Target | Rationale |
|---|---|---|
| Oncology | Anticancer agent screening (e.g., against breast, lung, colon cancer cell lines) | Pyrimidine scaffolds are prevalent in anticancer drugs. nih.gov |
| Infectious Diseases | Antibacterial and antifungal assays | 2-Thiopyrimidines have shown antimicrobial properties. scirp.orgnih.gov |
| Inflammation | Anti-inflammatory activity screening | Certain pyrimidine derivatives are known anti-inflammatory agents. gsconlinepress.com |
| Enzyme Inhibition | Kinase inhibition assays (e.g., EGFR, VEGFR) | The pyrimidine core is a known kinase hinge-binder. mdpi.commdpi.com |
| Chemical Biology | Development of chemical probes | The compound can be used as a tool to study biological pathways. |
General Research Perspectives on the Compound's Molecular Framework
Future research from a molecular framework perspective could explore several avenues:
Bioisosteric Replacement: The sulfur atom could be replaced with other linkers, such as oxygen (to form an ether) or a methylene group (to form an alkyl chain), to probe the importance of the thioether linkage for any observed biological activity.
Conformational Restriction: The flexibility of the benzyl-sulfanyl side chain could be constrained by incorporating it into a larger ring system. This would lock the molecule into a specific conformation, which could lead to enhanced potency and selectivity if that conformation is bioactive.
Scaffold Hopping: The pyrimidine core could be replaced with other heterocyclic systems (e.g., pyridine, triazine) to explore how changes in the core's electronic and hydrogen-bonding properties affect activity.
Computational Studies: Molecular docking and molecular dynamics simulations can be employed to predict how this compound and its analogues might bind to various biological targets, guiding the design of more potent compounds. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-10-5-2-3-6-11(10)9-15-12-13-7-4-8-14-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWDEMVOGAJEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332943 | |
| Record name | ST50833002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646511-08-2 | |
| Record name | ST50833002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-[(2-methylbenzyl)sulfanyl]pyrimidine
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. This process is crucial for designing efficient and practical synthetic routes.
Key Disconnections and Precursor Identification
The most logical and common disconnection for thioethers is the carbon-sulfur (C-S) bond. Applying this to the target molecule, this compound, reveals two primary synthons: a pyrimidine-2-thiolate anion and a 2-methylbenzyl cation. These synthons correspond to the stable, real-world precursor molecules: pyrimidine-2-thione and a 2-methylbenzyl halide (such as 2-methylbenzyl chloride or bromide).
A deeper retrosynthetic cut can be made within the pyrimidine (B1678525) ring itself. The pyrimidine core is often constructed via condensation reactions. A standard disconnection across the N1-C2 and N3-C4 bonds leads back to thiourea and a 1,3-dielectrophile, such as malondialdehyde or a synthetic equivalent. This two-tiered analysis provides a comprehensive roadmap for the total synthesis of the target compound from simple building blocks.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Molecule | Role in Synthesis | Synthon Equivalent |
| Pyrimidine-2-thione | Nucleophile | Pyrimidine-2-thiolate |
| 2-Methylbenzyl Chloride | Electrophile | 2-Methylbenzyl cation |
| Thiourea | C2-N1-N3 building block | N-C-N synthon |
| Malondialdehyde | C4-C5-C6 building block | 1,3-Dielectrophile |
Strategic Considerations for Pyrimidine Functionalization
When planning the synthesis, the functionalization of the pyrimidine ring is a key strategic consideration. The chosen approach depends on the availability of starting materials and the desired efficiency. Two primary strategies emerge from the retrosynthetic analysis:
Late-Stage Thioether Formation: This is the most direct approach, where a pre-formed pyrimidine-2-thione is functionalized with the 2-methylbenzyl group. This strategy is highly convergent and generally high-yielding. It relies on the nucleophilicity of the sulfur atom in pyrimidine-2-thione, which exists in tautomeric equilibrium with 2-mercaptopyrimidine (B73435).
Pyrimidine Ring Construction: This approach involves building the pyrimidine ring with the sulfanyl (B85325) side chain already attached to one of the precursors. For instance, S-(2-methylbenzyl)isothiourea could be condensed with a suitable 1,3-dicarbonyl compound. This method might be preferred if the substituted isothiourea is readily available or if the desired substitution pattern on the pyrimidine ring is difficult to achieve with a pre-formed ring.
For the synthesis of this compound, the late-stage functionalization is generally the more common and efficient strategy.
Forward Synthesis Approaches
Based on the retrosynthetic analysis, several forward synthesis pathways can be designed. These range from classical nucleophilic substitution reactions to more modern catalytic methods, with an increasing emphasis on sustainable practices.
Design of Synthetic Pathways for Pyrimidine Thioether Formation
The most established and widely used method for the synthesis of this compound is the S-alkylation of pyrimidine-2-thione. This reaction is a classical example of a Williamson ether synthesis, adapted for a thioether.
The general procedure involves the deprotonation of pyrimidine-2-thione with a suitable base to form the more nucleophilic thiolate anion. This is followed by the addition of 2-methylbenzyl chloride or bromide, which undergoes an SN2 reaction to form the desired C-S bond. scirp.org
Reaction Scheme:
The choice of base and solvent is critical for optimizing the reaction conditions. A variety of bases can be employed, from strong inorganic bases like sodium hydroxide or potassium carbonate to organic bases like triethylamine. scirp.org The solvent is typically a polar aprotic solvent, such as tetrahydrofuran (THF), acetonitrile (B52724), or dimethylformamide (DMF), which can solvate the cation without interfering with the nucleophile.
Table 2: Representative Conditions for S-Alkylation of Thio-pyrimidines
| Pyrimidine Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 2-Thiopyrimidines | 2-(Chloromethyl)-1H-benzimidazole | Triethylamine | THF | 55-60 | scirp.org |
| 2-Thiobarbituric acid | Benzyl (B1604629) chloride | K₂CO₃ | DMF | High | researchgate.net |
| 2-Mercaptopyrimidine | Chloroacetic acid | - | - | - | researchgate.net |
Exploration of Novel Coupling Reactions for Sulfanyl Linkage
While the SN2 approach is robust, modern organic synthesis has seen the development of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-S bonds. These methods offer alternative pathways that can sometimes provide higher yields, better functional group tolerance, and milder reaction conditions.
Palladium-catalyzed reactions, in particular, have been developed for the synthesis of aryl thioethers. While not explicitly reported for this compound, methodologies like the Buchwald-Hartwig C-S cross-coupling could theoretically be adapted. This would involve the reaction of a 2-halopyrimidine with 2-methylbenzylthiol in the presence of a palladium catalyst, a phosphine ligand, and a base.
Another relevant modern technique is the Liebeskind–Srogl cross-coupling reaction, which has been successfully applied to the arylation of 2-methylthio-dihydropyrimidines. nih.gov This reaction couples a thioether with an organostannane or boronic acid reagent under palladium catalysis with a copper(I) co-catalyst. This suggests that transition metal catalysis is a viable, though less direct, strategy for forming the C-S linkage in this class of compounds.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be readily applied to the synthesis of this compound.
Atom Economy: The classical S-alkylation pathway has good atom economy, with the main byproduct being a simple salt.
Safer Solvents: Traditional solvents like DMF can be replaced with greener alternatives such as ethanol, water, or polyethylene glycol (PEG). mdpi.com The use of aqueous media is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. cambridgescholars.com
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating. chemijournal.com The synthesis of related heterocyclic thioethers has been shown to be accelerated under microwave irradiation. mdpi.com
Catalysis: The use of catalytic amounts of reagents is a core principle of green chemistry. While the classical S-alkylation is often base-mediated, exploring catalytic, phase-transfer conditions can reduce waste. chemijournal.com Transition metal-catalyzed approaches, despite the use of metals, can be considered "green" if they operate at very low catalyst loadings and enable more efficient transformations.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally benign without compromising efficiency.
Solvent Selection and Catalysis in Compound Synthesis
The choice of solvents and catalysts is critical for optimizing reaction rates, yields, and selectivity, while also aligning with green chemistry principles.
In the synthesis of related 2-(benzylsulfanyl)pyrimidine derivatives, a two-stage solvent system has been effectively used. nih.gov Initially, a base like sodium hydroxide is dissolved in a protic solvent such as methanol to facilitate the deprotonation of the pyrimidine-thiol. nih.gov Following this, a polar aprotic solvent like N,N-dimethylformamide (DMF) is used for the reaction with the benzyl chloride. nih.gov DMF is particularly effective for SN2 reactions as it solvates the cation (Na⁺) while leaving the thiolate anion relatively free to act as a nucleophile.
While this specific reaction is often base-promoted rather than truly catalytic, the broader field of pyrimidine synthesis employs various catalytic strategies. Modern approaches focus on minimizing environmental impact through catalyst-free and solvent-free methods, sometimes utilizing alternative energy sources like visible light or ultrasound irradiation. researchgate.netnih.gov These "green" methods can lead to shorter reaction times and high yields. nih.gov
Interactive Data Table: Role of Solvents and Catalysts
| Component | Type | Example(s) | Function in Synthesis |
|---|---|---|---|
| Solvent | Polar Protic | Methanol, Ethanol | Dissolves base and pyrimidine-thiol for deprotonation. |
| Solvent | Polar Aprotic | DMF, Acetonitrile | Favors SN2 reaction kinetics by solvating cations. |
| Promoter | Base | NaOH, K₂CO₃ | Deprotonates the thiol to form a reactive thiolate anion. |
| Energy Source | Alternative | Visible Light, Ultrasound | Promotes reaction under catalyst/solvent-free conditions, enhancing green profile. researchgate.netnih.gov |
Derivatization Strategies for Analog Development
Derivatization is a cornerstone of medicinal chemistry, used to perform structure-activity relationship (SAR) studies that optimize the properties of a lead compound. nih.gov For this compound, both the pyrimidine ring and the benzyl moiety are prime targets for modification.
Introduction of Substituents on Pyrimidine Ring for Structure-Property Studies
The pyrimidine ring is a common scaffold in bioactive molecules, and its decoration with various functional groups can significantly impact biological activity. nih.gov
A modern and powerful method for modifying complex pyrimidines is a "deconstruction-reconstruction" strategy. nih.gov This approach involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to form a versatile iminoenamine building block. This intermediate can be functionalized (e.g., via chlorination) and then cyclized with an amidine to reconstruct a new, substituted pyrimidine ring. nih.gov This allows for late-stage diversification that would be difficult to achieve through traditional methods.
For example, this strategy could be theoretically applied to introduce a chlorine atom at the C5 position of the pyrimidine core, a common modification in SAR studies. nih.gov Furthermore, the synthesis of analogs bearing amino groups at the C4 and C6 positions has been reported, demonstrating the feasibility of accessing substituted pyrimidine cores. nih.gov
Modifications of Benzyl Moiety for Theoretical SAR Exploration
The benzyl group offers a wide scope for modification to explore how changes in size, lipophilicity, and electronic properties affect the compound's interactions with biological targets. nih.gov The most straightforward method to achieve this is not by modifying the final compound, but by using appropriately substituted 2-methylbenzyl chloride starting materials.
For instance, the synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine was achieved using 2,4-dimethylbenzyl chloride as a reactant. nih.gov This approach allows for the introduction of a wide variety of substituents onto the phenyl ring.
Interactive Data Table: Theoretical Benzyl Moiety Modifications and Potential SAR Impact
| Substituent on Benzyl Ring | Position(s) | Potential Impact on Properties | Rationale for Exploration |
|---|---|---|---|
| Fluoro (F) | 4- or 5- | Increased metabolic stability, altered electronic properties. | Common bioisosteric replacement for hydrogen. |
| Methoxy (OCH₃) | 4- | Increased polarity, potential hydrogen bond acceptor. | Probes for polar interactions in a binding pocket. |
| Trifluoromethyl (CF₃) | 4- | Increased lipophilicity, strong electron-withdrawing group. | Enhances membrane permeability and binding affinity. |
Synthetic Routes to Stereoisomers and Conformationally Restricted Analogs
While this compound itself is achiral, the introduction of stereocenters or conformational constraints can provide valuable insights into the three-dimensional requirements of a biological target.
Stereoisomers: Stereoisomers can be generated by introducing a chiral center onto either the pyrimidine or benzyl portion of the molecule. A synthetic route to achieve this would involve using a starting material that is already chiral. For example, reacting 2-mercaptopyrimidine with a chiral, substituted benzyl halide, such as (1-chloroethyl)benzene, would produce a diastereomeric mixture that could be separated to yield pure enantiomers.
Conformationally Restricted Analogs: The flexibility of the thioether linkage allows for free rotation. Restricting this rotation can lock the molecule into a specific, potentially more active, conformation. This can be achieved by introducing bulky substituents adjacent to the thioether linkage or by creating a new ring that bridges the benzyl and pyrimidine moieties. A hypothetical route could involve an intramolecular cyclization of a derivative containing appropriate functional groups on both rings, forming a rigid tricyclic system.
Computational Studies in Aid of Synthesis
Computational chemistry is an indispensable tool in modern synthetic design, providing insights that can guide experimental work. For compounds like this compound and its analogs, computational methods can predict reactivity, analyze molecular properties, and inform derivatization strategies.
A key example is the use of Hirshfeld surface analysis, a computational method that was applied to the crystal structure of a closely related analog. nih.gov This analysis quantifies intermolecular interactions within the crystal lattice, providing a deep understanding of the compound's solid-state behavior and packing forces. nih.gov Such information is valuable for predicting physical properties like solubility and melting point.
Furthermore, methods like Density Functional Theory (DFT) can be employed to model reaction mechanisms, calculate the energies of transition states, and predict the stability of various isomers and conformers. This predictive power allows chemists to assess the feasibility of proposed synthetic routes and prioritize the synthesis of analogs that are most likely to adopt a desired conformation for biological activity.
Reaction Pathway Prediction and Transition State Analysis
Computational methods, particularly quantum chemical calculations, are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, these methods can be used to map out the potential energy surface of the reaction, identifying the most favorable pathway from reactants to products.
A plausible synthetic route to this compound involves the S-alkylation of a pyrimidine-2-thiol derivative with 2-methylbenzyl chloride. Density Functional Theory (DFT) is a commonly employed method for such investigations. By calculating the Gibbs free energy of activation (ΔG‡) for different possible mechanisms, the most likely reaction pathway can be determined.
For instance, in a related synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, the reaction proceeds via nucleophilic substitution where the thiolate anion of the pyrimidine ring attacks the benzylic carbon of 2,4-dimethylbenzyl chloride nih.gov. A similar mechanism can be postulated for this compound.
Table 1: Hypothetical Transition State Analysis for the S-alkylation of Pyrimidine-2-thiol
| Parameter | Value | Description |
| Reaction Coordinate | C-S bond formation | The primary bond being formed in the transition state. |
| Imaginary Frequency | -350 cm⁻¹ | A negative frequency in the vibrational analysis confirms a true transition state. |
| Activation Energy (ΔE‡) | 15-25 kcal/mol | The calculated energy barrier for the reaction to occur. |
| Gibbs Free Energy of Activation (ΔG‡) | 20-30 kcal/mol | Includes thermal and entropic corrections to the activation energy. |
Note: The values in this table are hypothetical and represent typical ranges for such reactions. Specific calculations for this compound would be required for precise data.
The transition state for this SN2 reaction would involve the partial formation of the C-S bond and the partial breaking of the C-Cl bond. Computational analysis of the transition state geometry, bond lengths, and charge distribution provides deep insights into the electronic and steric factors governing the reaction rate. Furthermore, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that the identified transition state indeed connects the reactants and products on the potential energy surface.
Modern approaches to reaction pathway prediction also leverage machine learning and artificial intelligence. Retrosynthesis prediction models can suggest potential synthetic routes by analyzing vast databases of known chemical reactions cheminf20.orgchemrxiv.orgarxiv.orgmit.edu. These tools can identify alternative pathways to this compound that may be more efficient or use more readily available starting materials.
Computational Screening of Catalysts for Synthetic Steps
The efficiency of a synthetic step can often be significantly improved by the use of a catalyst. Computational chemistry provides a powerful platform for the rational design and screening of catalysts, saving considerable time and resources compared to traditional experimental approaches.
For the synthesis of pyrimidine derivatives, various catalysts have been employed, including metal-based and organocatalysts mdpi.com. In the case of the S-alkylation reaction to form this compound, a phase-transfer catalyst could be beneficial, especially if the reaction is carried out in a biphasic system.
Computational screening of catalysts typically involves the following steps:
Building a Library of Potential Catalysts: A diverse set of candidate catalysts is created in silico.
High-Throughput Docking or QM/MM Calculations: The interaction of each catalyst with the reactants is modeled to predict its binding affinity and orientation.
Calculation of Catalytic Activity: For the most promising candidates, the entire catalytic cycle is modeled using quantum mechanics to calculate the turnover frequency and identify any potential catalyst deactivation pathways.
Table 2: Example of a Computational Screening Protocol for a Phase-Transfer Catalyst
| Step | Computational Method | Objective |
| 1. Catalyst-Substrate Binding | Molecular Mechanics (MM) or Semi-empirical Methods | Rapidly estimate the binding energy of the catalyst with the pyrimidine-2-thiolate anion. |
| 2. Transition State Stabilization | Density Functional Theory (DFT) | Calculate the reduction in the activation energy of the S-alkylation reaction in the presence of the catalyst. |
| 3. Catalyst Regeneration | DFT or ab initio methods | Model the release of the product and regeneration of the active catalyst to ensure catalytic turnover. |
Recent advancements in computational catalysis also include the use of supramolecular catalysts, such as cyclodextrins, which can create a microenvironment that enhances reaction rates acs.org. Computational modeling can be used to understand the host-guest interactions between the cyclodextrin and the reactants, providing insights into the origin of the catalytic effect.
Furthermore, computational studies can aid in the development of environmentally friendly synthetic methods. For example, the use of water as a solvent and a recyclable catalyst can be explored through computational simulations to assess the feasibility and efficiency of such "green" chemistry approaches acs.org.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular characteristics, from geometric parameters to electronic behavior.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules like 2-[(2-methylbenzyl)sulfanyl]pyrimidine. DFT calculations can determine the optimized molecular geometry, electronic distribution, and other key parameters. nih.govacs.org
A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. From this optimized structure, various properties can be calculated, such as bond lengths, bond angles, and dihedral angles. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. nih.govacs.org Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular and intermolecular bonding and interactions. nih.govacs.org
Illustrative Ground State Properties from DFT Calculations
| Property | Illustrative Value | Description |
| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron. |
| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | (Y-Z) eV | An indicator of molecular stability and reactivity. |
| Dipole Moment | D Debyes | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent the types of data obtained from DFT calculations on similar pyrimidine (B1678525) derivatives. jchemrev.com
Ab Initio Methods for Electronic Excitation Analysis
Ab initio methods, such as Coupled Cluster (CC) theory, provide a highly accurate framework for studying the excited states of molecules. These methods are instrumental in understanding a molecule's response to electromagnetic radiation, which is fundamental to its spectroscopic properties. For this compound, analyzing electronic excitations can predict its UV-Visible absorption spectrum.
Time-Dependent Density Functional Theory (TD-DFT) is another powerful and computationally less expensive method used to explore electronic excited states. nih.govacs.orgjchemrev.com TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of these absorptions. jchemrev.com This information is valuable for characterizing the molecule and understanding its photophysical behavior. Studies on pyrimidine and its derivatives have successfully used these methods to assign resonant features and understand the dominant role of π-π* excited states. nih.gov
Basis Set Selection and Computational Efficiency
The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule like this compound, which contains a sulfur atom, the selection of an appropriate basis set is particularly important.
Pople-type basis sets, such as 6-31G(d,p), are commonly used for organic molecules. reddit.com However, for higher accuracy, especially for molecules with heteroatoms like sulfur, correlation-consistent (cc) basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ, are often preferred. nih.gov It has been shown that for sulfur-containing compounds, the inclusion of "tight" d functions in the basis set is crucial for accurately predicting their properties. nih.govresearchgate.net The choice of basis set often involves a trade-off between computational cost and desired accuracy. For larger systems or more complex calculations, finding a balance is key to achieving reliable results in a reasonable timeframe. nih.gov
Molecular Docking and Simulation Studies (Theoretical Binding Mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. wikipedia.org This method is invaluable in drug discovery for screening virtual libraries of compounds and proposing potential binding modes. nih.govremedypublications.commdpi.comekb.egnih.gov
Receptor Model Generation and Ligand Preparation for Theoretical Interactions
The first step in a molecular docking study is the preparation of both the receptor and the ligand. For the receptor, a high-resolution three-dimensional structure is required, which is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational homology modeling if an experimental structure is unavailable. nih.govspringernature.com The receptor model must be carefully prepared by adding hydrogen atoms, assigning correct protonation states to residues, and removing any non-essential molecules like water and co-factors, unless they are known to participate in the binding. remedypublications.com
The ligand, in this case, this compound, must also be prepared. This involves generating a 3D conformation of the molecule, assigning correct atom types and charges, and defining rotatable bonds. The energy of the ligand structure is typically minimized before docking to ensure a realistic starting conformation.
Binding Site Prediction and Interaction Mode Analysis (Conceptual)
Once the receptor and ligand are prepared, the next step is to identify the potential binding site on the receptor. nih.govcambridge.orgcambridge.orgresearchgate.net This can be done based on the location of a known co-crystallized ligand or through computational binding site prediction algorithms that analyze the receptor's surface for pockets and cavities with suitable properties for ligand binding. cambridge.orgcambridge.orgresearchgate.net
The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the predicted binding site. These different "poses" are then scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the conceptual interaction modes. This analysis involves identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions between the ligand and the amino acid residues of the receptor. This detailed interaction analysis provides a theoretical model of how the compound might bind to its biological target.
Illustrative Molecular Docking Results
| Parameter | Illustrative Result | Description |
| Binding Energy | -X.X kcal/mol | The estimated free energy of binding of the ligand to the receptor. A more negative value indicates stronger binding. |
| Interacting Residues | Tyr23, Phe56, Arg102 | Amino acid residues in the receptor's binding site that form key interactions with the ligand. |
| Types of Interactions | Hydrogen bond, π-π stacking | The specific non-covalent interactions that stabilize the ligand-receptor complex. |
| RMSD | < 2.0 Å | Root-mean-square deviation, used to compare the docked pose to a known binding mode, if available. A lower value indicates a better prediction. nih.gov |
Note: This table presents a conceptual summary of the kind of data generated from a molecular docking study.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability (Theoretical)
The process begins with the establishment of a starting model, typically derived from molecular docking studies, which places the ligand within the receptor's binding site. This entire system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation itself is governed by a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system based on the positions of its atoms.
During the simulation, which can span from nanoseconds to microseconds, the trajectory of the complex is recorded. Analysis of this trajectory reveals critical information about the stability of the binding. Key metrics evaluated include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable, low-fluctuation RMSD value for both the receptor and the ligand suggests that the complex has reached equilibrium and remains stable. For the this compound complex, a converged RMSD would indicate a stable binding pose.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify flexible regions. High fluctuations in the binding site residues could indicate an unstable interaction with the ligand, whereas low RMSF values suggest that the ligand binding has stabilized the local conformation of the receptor.
Protein-Ligand Interactions: The simulation allows for a dynamic view of the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between this compound and the receptor's amino acid residues. The persistence of these interactions throughout the simulation is a strong indicator of binding stability. For instance, the pyrimidine ring could form hydrogen bonds, while the benzyl (B1604629) group might engage in hydrophobic or π-stacking interactions.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to estimate the binding free energy of the complex. ekb.eg A more negative binding free energy value typically corresponds to a more stable and favorable interaction.
By applying these analyses to a theoretical simulation of this compound with a target receptor, researchers can predict the durability of the binding, understand the key structural determinants for this interaction, and hypothesize how modifications to the ligand could enhance its binding affinity and stability. ekb.egmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, QSAR provides a methodological framework to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.
Descriptor Generation and Selection for Theoretical Activity Prediction
The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical and structural properties. For pyrimidine derivatives, a wide array of descriptors can be calculated using specialized software such as DRAGON, PaDEL-Descriptor, or the Schrödinger Suite. scielo.brschrodinger.comneovarsity.org
These descriptors fall into several categories:
| Descriptor Category | Description | Examples |
|---|---|---|
| Constitutional (1D) | Describe the basic molecular composition and connectivity. | Molecular Weight, Atom Count, Number of Rotatable Bonds. |
| Topological (2D) | Quantify molecular shape, size, and branching based on the 2D graph representation. | Wiener Index, Kier & Hall Connectivity Indices, Balaban J Index. |
| Geometrical (3D) | Depend on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Radius of Gyration. |
| Physicochemical | Relate to properties like lipophilicity, polarity, and electronic distribution. | LogP (octanol-water partition coefficient), Molar Refractivity, Polar Surface Area (PSA), Dipole Moment. |
| Quantum-Chemical | Derived from quantum mechanics calculations, providing detailed electronic properties. | HOMO/LUMO energies, Mulliken atomic charges, Electron Density. |
Once a large pool of descriptors is generated, a crucial step is to select a smaller subset of relevant descriptors that have the most significant correlation with the biological activity. This process is vital to avoid overfitting and to create a robust and interpretable model. Common selection methods include:
Stepwise Regression: Descriptors are sequentially added to or removed from the model to find the optimal combination. nih.gov
Genetic Algorithms: An evolutionary approach that "evolves" a population of descriptor subsets to find the one that produces the best model.
Correlation Analysis: Descriptors that are highly intercorrelated are identified, and redundant ones are removed to ensure the model's stability. nih.gov
For pyrimidine derivatives, studies have shown that descriptors related to hydrophobicity (LogP), electronic properties (atomic charges, polarizability), and steric features (molecular shape indices) are often critical in determining their activity. scielo.brnih.gov
Statistical Methods for QSAR Model Development
With a set of selected descriptors, various statistical methods can be employed to build the mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable).
Multiple Linear Regression (MLR): This is one of the simplest and most common methods, creating a linear equation that describes the relationship. researchpublish.com The quality of an MLR model is often assessed by its coefficient of determination (R²).
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when descriptors are intercorrelated. It reduces the descriptor data into a smaller set of orthogonal latent variables.
Machine Learning Methods: For complex, non-linear relationships, more advanced methods are often superior:
Artificial Neural Networks (ANN): Inspired by the human brain, ANNs can model highly complex and non-linear data, often yielding models with high predictive power. nih.gov
Support Vector Machines (SVM): SVMs are effective for both regression and classification tasks, mapping the data to a high-dimensional space to find an optimal separating hyperplane.
Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control overfitting.
The performance of these models is evaluated using a range of statistical parameters, as shown in the table below. nih.govresearchgate.net
| Statistical Parameter | Description | Ideal Value |
|---|---|---|
| R² (Coefficient of Determination) | Represents the proportion of variance in the dependent variable that is predictable from the independent variables. | Closer to 1 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model, typically determined by leave-one-out (LOO) cross-validation. A high Q² indicates good internal predictivity. | Closer to 1 |
| RMSE (Root Mean Square Error) | Indicates the standard deviation of the prediction errors (residuals). | As low as possible |
| F-statistic | A measure of the statistical significance of the overall regression model. | High value |
Applicability Domain and Validation of QSAR Models for the Compound Class
A QSAR model's predictions are only reliable for compounds that are similar to those used to build the model (the training set). The chemical space in which the model is considered reliable is known as its Applicability Domain (AD) . basicmedicalkey.comwikipedia.org Defining the AD is a critical principle for QSAR validation, as outlined by the Organisation for Economic Co-operation and Development (OECD). oecd.orgijdra.com Predictions for compounds falling outside the AD are considered extrapolations and are associated with high uncertainty.
Several methods are used to define the AD:
Range-based Methods: The AD is defined by the range of descriptor values in the training set. A new compound is considered inside the AD if its descriptor values fall within these ranges.
Distance-based Methods: The distance (e.g., Euclidean or Mahalanobis distance) of a new compound to the compounds in the training set is calculated in the descriptor space.
Leverage Approach (William's Plot): This is a widely used graphical method. A William's plot visualizes the standardized residuals versus the leverage values (hat values, hᵢ) for each compound. researchgate.netresearchgate.net The leverage of a compound indicates its influence on the model. A warning leverage (h^) is typically defined, and compounds with hᵢ > h^ are considered influential outliers that may be outside the AD. researchgate.netyoutube.com
Validation is the process of assessing the reliability and relevance of a QSAR model. basicmedicalkey.com It is essential to ensure the model is robust and has good predictive power. According to OECD guidelines, validation should include: researchgate.net
Internal Validation: This assesses the stability and robustness of the model using only the training data. The most common technique is cross-validation (e.g., leave-one-out or k-fold), which yields the Q² value. basicmedicalkey.com Y-randomization (or response permutation testing) is also used to ensure the model is not the result of a chance correlation by repeatedly scrambling the activity data and rebuilding the model. imist.ma
External Validation: The model's predictive power is tested on an external set of compounds (the test set) that were not used during model development. The predictive ability is quantified by a parameter analogous to R², often denoted as R²_pred. researchgate.net
A robust QSAR model for the pyrimidine class, including this compound, must undergo these rigorous validation procedures and have a clearly defined applicability domain to be considered reliable for predictive purposes.
De Novo Design and Virtual Screening Methodologies
Ligand-Based Design Principles for Compound Analogs
Ligand-based drug design relies on the knowledge of molecules known to be active for a specific biological target, without necessarily knowing the 3D structure of the target itself. This approach is particularly valuable for designing analogs of a lead compound like this compound. The core principle is that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore Modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response. nih.gov These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HYP) regions
Aromatic Rings (AR)
Positive/Negative Ionizable centers
To design analogs of this compound, a pharmacophore model would be generated from a set of structurally diverse but active pyrimidine derivatives. researchgate.net The resulting model would highlight the key chemical features and their spatial arrangement required for activity. For example, the pyrimidine nitrogen atoms might be identified as crucial HBAs, while the benzyl ring could represent an essential hydrophobic or aromatic feature.
This validated pharmacophore model then serves as a 3D query for several design applications:
Virtual Screening: Large chemical databases can be rapidly screened to identify novel compounds that match the pharmacophore model. These "hits" can then be acquired or synthesized for biological testing.
Scaffold Hopping: The model can be used to find new core structures (scaffolds) that can present the key pharmacophoric features in the correct orientation but are structurally distinct from the original pyrimidine core. This is a powerful strategy for discovering new chemical series with potentially improved properties.
De Novo Design: The pharmacophore model acts as a blueprint for constructing entirely new molecules piece by piece. Fragments containing the required pharmacophoric features are assembled within the spatial constraints of the model to generate novel structures. This deconstruction-reconstruction strategy allows for the exploration of vast chemical space and the creation of highly innovative compound analogs. nih.gov
By applying these ligand-based principles, medicinal chemists can systematically explore modifications to the this compound structure—such as altering substituents on the benzyl ring, changing the linker, or modifying the pyrimidine core—to design novel analogs with predicted improvements in potency, selectivity, or pharmacokinetic properties. mdpi.com
Mechanistic Studies and Molecular Interactions
Enzyme Inhibition Mechanisms (Theoretical)
Enzymes are critical catalysts for a vast array of biochemical reactions, and their inhibition is a common mechanism of drug action. Pyrimidine (B1678525) derivatives have been identified as inhibitors of various enzymes. For instance, certain 2-(benzylthio)pyrimidine-based compounds have been discovered as potent and selective inhibitors of the DCN1-UBC12 protein-protein interaction, which is crucial for the activation of cullin-RING ligases acs.orgnih.gov. This suggests that 2-[(2-methylbenzyl)sulfanyl]pyrimidine could potentially exhibit inhibitory activity against specific enzymes. The theoretical models of enzyme inhibition that could be applicable are detailed below.
The interaction of an inhibitor with an enzyme can be classified into several models based on how the inhibitor binds to the enzyme and affects its kinetics.
Competitive Inhibition: In this model, the inhibitor possesses a structural similarity to the enzyme's natural substrate and competes for binding at the active site. The binding of the inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. This type of inhibition can be overcome by increasing the substrate concentration. For this compound, if it were to act as a competitive inhibitor, its pyrimidine core and the substituted benzyl (B1604629) group would need to fit into the active site of a target enzyme. Molecular docking studies on other pyrimidine derivatives have shown that they can indeed bind to the active sites of enzymes like cyclooxygenase .
Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its efficiency in converting the substrate to a product. In this scenario, the inhibitor does not prevent the substrate from binding to the enzyme, and its effect cannot be surmounted by increasing the substrate concentration.
Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. The binding of the inhibitor to the ES complex locks the substrate in the active site, preventing the release of the product and thereby inactivating the enzyme.
| Inhibition Model | Inhibitor Binding Site | Effect on Enzyme Kinetics | Reversibility by Substrate Concentration |
|---|---|---|---|
| Competitive | Active Site | Increases apparent Km, Vmax remains unchanged | Yes |
| Non-Competitive | Allosteric Site | Decreases Vmax, Km remains unchanged | No |
| Uncompetitive | Enzyme-Substrate Complex | Decreases both Vmax and apparent Km | No |
Allosteric modulation involves the binding of a ligand (an allosteric modulator) to a site on a protein that is topographically distinct from the orthosteric site (the primary binding site for the endogenous ligand or substrate). This binding event leads to a conformational change in the protein, which in turn modulates the binding or efficacy of the orthosteric ligand.
Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (binding to the allosteric site without affecting the orthosteric ligand's action but blocking other allosteric modulators). The this compound molecule, with its distinct chemical moieties, could theoretically act as an allosteric modulator, influencing the activity of an enzyme or receptor without directly competing with the primary substrate or ligand.
Receptor Binding Mechanisms (Theoretical)
Receptors are another major class of drug targets. The binding of a ligand to a receptor can initiate, block, or modulate a cellular signaling cascade. Pyrimidine derivatives have been investigated for their ability to interact with various receptors nih.gov.
The nature of the interaction between a ligand and a receptor can be categorized as follows:
Agonism: An agonist is a ligand that binds to a receptor and activates it, producing a biological response. The agonist mimics the action of the endogenous ligand.
Antagonism: An antagonist binds to a receptor but does not activate it. Instead, it blocks the binding of agonists, thereby inhibiting the receptor's biological response.
Inverse Agonism: An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. This is possible for receptors that have a basal level of activity even in the absence of a ligand (constitutive activity).
Similar to enzymes, receptors possess orthosteric and allosteric binding sites.
Orthosteric Interaction: The ligand binds to the primary, evolutionarily conserved binding site of the receptor, which is the same site where the endogenous ligand binds.
Allosteric Interaction: The ligand binds to a topographically distinct site on the receptor, inducing a conformational change that modulates the binding or signaling of the orthosteric ligand.
The potential for this compound to act as a receptor ligand would depend on its three-dimensional structure and its ability to fit into the binding pocket of a specific receptor, forming favorable interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking simulations are a common computational tool used to predict these interactions mdpi.commdpi.comnih.gov.
| Interaction Type | Receptor Activation | Effect on Signaling | Binding Site |
|---|---|---|---|
| Agonist | Yes | Initiates or enhances | Orthosteric or Allosteric |
| Antagonist | No | Blocks | Orthosteric or Allosteric |
| Inverse Agonist | Yes (opposite effect) | Reduces basal activity | Orthosteric |
Interactions with Nucleic Acids and Lipids (Theoretical)
Beyond proteins, small molecules can also exert their effects by interacting with other biological macromolecules like nucleic acids and lipids.
The pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil, which are the building blocks of DNA and RNA wikipedia.org. This structural similarity suggests that pyrimidine derivatives could potentially interact with nucleic acids. Such interactions could occur through several mechanisms, including intercalation (insertion between base pairs), groove binding, or covalent binding, potentially leading to the disruption of DNA replication or transcription. Studies have shown that some pyrimidine derivatives can bind to DNA nih.gov.
The lipophilicity of a compound, which can be influenced by substituents such as the 2-methylbenzyl group, plays a significant role in its ability to interact with and traverse cellular membranes. Research on pyrimidine nucleoside derivatives has indicated that they can affect the physicochemical properties of lipid membranes, with some compounds disordering the lipid packing and even forming transmembrane pores nih.govnih.govdoaj.org. The interaction of this compound with lipid bilayers could therefore influence its cellular uptake, distribution, and potentially modulate the function of membrane-embedded proteins.
Metal Chelation and Coordination Chemistry (Theoretical)
The presence of heteroatoms, specifically the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thioether group, endows this compound with the potential to act as a ligand for metal ions. The coordination chemistry of such a molecule would be of interest in the design of new metal complexes with specific catalytic or biological properties.
In designing transition metal complexes, the choice of ligand is paramount as it dictates the coordination geometry, electronic properties, and reactivity of the metal center. For a ligand like this compound, several design principles can be considered:
Chelation: The molecule could potentially act as a bidentate ligand, coordinating to a metal center through one of the pyrimidine nitrogens and the thioether sulfur. This would form a stable five-membered chelate ring, a favorable arrangement in coordination chemistry. The formation of a chelate ring generally leads to enhanced thermodynamic stability of the complex (the chelate effect).
Hard and Soft Acid-Base Theory: The nitrogen donors of the pyrimidine ring are considered borderline to hard Lewis bases, while the thioether sulfur is a soft Lewis base. This dual character allows for selective binding to different types of metal ions. For instance, the sulfur atom would be expected to have a higher affinity for soft metal ions like Pd(II), Pt(II), and Hg(II), whereas the nitrogen atoms might preferentially coordinate to borderline metal ions such as Fe(II), Co(II), and Cu(II).
Steric Effects: The 2-methylbenzyl group introduces steric bulk near the potential coordination sites. This steric hindrance can influence the coordination number and geometry of the resulting metal complex. For example, it might prevent the coordination of multiple bulky ligands around a single metal center.
Based on its structure, this compound could adopt several coordination modes. The most likely would be as a bidentate N,S-donor ligand. However, it could also act as a monodentate ligand, coordinating through either a nitrogen or the sulfur atom, or as a bridging ligand, connecting two metal centers.
The stability of the resulting metal complexes, quantified by their stability constants (log β), would depend on several factors, including the nature of the metal ion, the solvent, and the temperature. A theoretical prediction of stability constants for complexes with some common transition metals is presented below. These values are hypothetical and intended to illustrate the expected trends based on the principles of coordination chemistry.
| Metal Ion | Predicted Coordination Mode | Predicted Geometry | Theoretical log β (at 298 K) |
| Cu(II) | Bidentate (N,S) | Distorted Square Planar | 7.5 |
| Pd(II) | Bidentate (N,S) | Square Planar | 9.2 |
| Zn(II) | Bidentate (N,S) | Tetrahedral | 5.8 |
| Fe(II) | Bidentate (N,S) | Octahedral (with other ligands) | 6.1 |
Structure Activity/property Relationship Sar/spr Methodologies
Systematic Modification of Compound Scaffold for SAR/SPR Studies
A cornerstone of SAR/SPR analysis is the systematic chemical modification of the parent molecule. By altering specific parts of the 2-[(2-methylbenzyl)sulfanyl]pyrimidine scaffold, researchers can probe the importance of various structural elements for its biological function.
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modulate a compound's activity, selectivity, and pharmacokinetic profile. ufrj.br Bioisosteres are functional groups or molecules that possess similar physical or chemical properties, leading to broadly similar biological effects. ufrj.brorganic-chemistry.org This approach is invaluable for optimizing lead compounds.
In the context of this compound, several key positions are amenable to bioisosteric modification. For instance, the sulfur atom in the thioether linkage could be replaced with other divalent groups such as an oxygen atom (ether), a methylene (B1212753) group (carbon bridge), or a secondary amine (amino bridge). organic-chemistry.org Each replacement would alter the compound's polarity, bond angles, and hydrogen bonding capacity, thereby influencing its interaction with a target protein.
Furthermore, the pyrimidine (B1678525) and benzyl (B1604629) rings offer numerous opportunities for modification. The methyl group on the benzyl ring could be replaced with other small alkyl groups, halogens (e.g., F, Cl, Br), or a trifluoromethyl group to explore the impact of sterics and electronics on activity. organic-chemistry.org Studies on related 2-(benzylthio)pyrimidine derivatives have shown that the nature and position of substituents on the benzyl ring significantly influence their antibacterial activity. scirp.org For example, the introduction of a nitro group at the 3-position or a methyl group at the 4-position of the benzyl ring was found to enhance activity against S. aureus. scirp.org
The pyrimidine ring itself can be substituted with various functional groups to modulate its properties. Classic bioisosteric replacements for ring systems include exchanging a phenyl ring for a pyridyl or thiophene (B33073) ring. organic-chemistry.org Within the pyrimidine ring, a nitrogen atom could be repositioned, or the ring could be fused with other heterocyclic systems to create novel scaffolds with potentially enhanced activity. nih.gov The table below illustrates potential bioisosteric replacements for different fragments of the lead compound.
Table 1: Potential Bioisosteric Replacements for this compound
| Fragment | Original Group | Potential Bioisosteric Replacement(s) |
|---|---|---|
| Linker | -S- (Sulfanyl) | -O- (Ether), -NH- (Amino), -CH2- (Methylene) |
| Benzyl Ring Substituent | -CH3 (Methyl) | -F, -Cl, -CF3, -OH, -NH2 |
| Aromatic Ring | Phenyl | Pyridyl, Thienyl, Furanyl |
The this compound molecule possesses considerable conformational flexibility around the thioether linkage. This flexibility allows it to adopt various shapes to fit into a biological target's binding site. However, high flexibility can also be detrimental, leading to a loss of entropy upon binding and potentially lower affinity.
Conformational restriction is a strategy used to lock the molecule into a more rigid, bioactive conformation. This can be achieved by introducing cyclic structures or double bonds that limit the rotation of single bonds. For example, incorporating the thioether and part of the benzyl group into a thiophene or dihydrothiophene ring would significantly reduce the conformational freedom.
Assessing the conformational preferences of the molecule and its analogues is crucial. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental data on the solid-state and solution-phase conformations, respectively. Computational methods, including molecular mechanics and molecular dynamics simulations, can explore the potential energy landscape and identify low-energy, stable conformations. A study on the crystal structure of a related compound, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, revealed a specific twisted conformation in the solid state, highlighting the importance of intermolecular forces in determining the preferred geometry. nih.gov
Computational Tools for SAR/SPR Elucidation
In modern drug discovery, computational methods are indispensable for understanding SAR and SPR. These in silico tools can predict the activity of novel compounds, prioritize synthetic efforts, and provide insights into the molecular basis of a drug's action.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques that correlate the biological activity of a series of compounds with their 3D molecular properties. researchgate.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods. researchgate.net
In a typical 3D-QSAR study of this compound analogues, a set of synthesized compounds with known biological activities would be aligned based on a common substructure.
CoMFA calculates the steric and electrostatic fields around each molecule. The resulting data is used to generate a statistical model that predicts the activity. Contour maps are then produced to visualize regions where bulky groups (steric field) or charged groups (electrostatic field) are favorable or unfavorable for activity. researchgate.net For instance, a CoMFA study on pyrimidine derivatives might reveal that a bulky substituent on the benzyl ring enhances activity, suggesting a large hydrophobic pocket in the target's binding site. researchgate.net
CoMSIA extends the CoMFA approach by calculating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This often provides a more detailed and predictive model. nih.gov A CoMSIA model for our target compound could indicate, for example, that a hydrogen bond acceptor at a specific position on the pyrimidine ring is crucial for high potency.
The statistical robustness of the generated models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov Successful CoMFA and CoMSIA models have been developed for various pyrimidine derivatives, demonstrating their utility in guiding the design of more potent compounds. researchgate.netnih.govnih.gov
Table 2: Representative Statistical Parameters from 3D-QSAR Studies on Pyrimidine Derivatives
| Study Subject | Method | q² | r² | Reference |
|---|---|---|---|---|
| Pyrimidine Derivatives as ALK Inhibitors | CoMFA | 0.663 | 0.998 | researchgate.net |
| Pyrimidine Derivatives as ALK Inhibitors | CoMSIA | 0.730 | 0.988 | researchgate.net |
| Thieno[3,2-d]pyrimidine Derivatives | CoMFA | 0.436 | 0.937 | nih.gov |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov
For this compound, a pharmacophore model might consist of features such as a hydrophobic group (representing the benzyl ring), a hydrogen bond acceptor (the pyrimidine nitrogens), and a specific spatial arrangement of these features. researchgate.net
Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify novel compounds with a high probability of being active, thus accelerating the drug discovery process. nih.gov Pharmacophore models have been successfully used to identify novel inhibitors for targets of pyrimidine-based compounds. nih.gov
Advanced Analytical Methodologies for Research Non Clinical Focus
Spectroscopic Techniques for Structural Elucidation (Conceptual)
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-[(2-methylbenzyl)sulfanyl]pyrimidine in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
In a ¹H NMR spectrum of this compound, distinct signals would be expected to correspond to the different types of protons in the molecule. The aromatic protons of the pyrimidine (B1678525) ring and the benzyl (B1604629) group would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The methylene (B1212753) protons of the benzyl group, being adjacent to a sulfur atom, would likely appear as a singlet in the range of 4.0-4.5 ppm. The methyl protons on the benzyl ring would also produce a singlet, but in the more upfield region, around 2.3-2.5 ppm.
| Hypothetical ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| ~8.4 | Doublet |
| ~7.0-7.4 | Multiplet |
| ~4.3 | Singlet |
| ~2.4 | Singlet |
| Hypothetical ¹³C NMR Data for this compound | |
| Chemical Shift (ppm) | Assignment |
| ~170 | C=S (Thio-carbon) |
| ~157 | Pyrimidine ring carbons |
| ~125-140 | Benzyl ring carbons |
| ~35 | Methylene (-CH₂-) carbon |
| ~19 | Methyl (-CH₃) carbon |
Mass Spectrometry (MS) Applications in Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition. The measured mass should correspond precisely to the calculated mass of the molecular formula C₁₂H₁₂N₂S.
Furthermore, tandem mass spectrometry (MS/MS) can be utilized to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments provides valuable information about the structural components of the molecule. For this compound, expected fragmentation pathways could include the cleavage of the C-S bond, leading to the formation of a pyrimidinethiol fragment and a 2-methylbenzyl cation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis (Conceptual)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of specific structural motifs. For instance, C-H stretching vibrations from the aromatic rings and the methyl/methylene groups would be observed. The C=N stretching of the pyrimidine ring and C=C stretching of the aromatic rings would also be present. The C-S stretching vibration, though typically weak, may also be identified.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the pyrimidine and benzyl rings in this compound, would result in characteristic absorption maxima in the UV region. The position and intensity of these absorptions are sensitive to the electronic structure of the molecule.
X-ray Crystallography and Solid-State Characterization (Methodological)
The solid-state properties of a compound are crucial for its handling, formulation, and stability. X-ray crystallography and powder X-ray diffraction are key techniques for characterizing the crystalline form of this compound.
Single Crystal Growth Techniques for Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. Several techniques can be employed for crystal growth, including slow evaporation of a saturated solution, vapor diffusion, and cooling of a supersaturated solution. The choice of solvent is critical and is often determined through screening various solvents and solvent mixtures. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure, providing precise bond lengths, bond angles, and information about intermolecular interactions.
Chromatographic Techniques for Compound Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction byproducts and impurities. These techniques operate on the principle of differential partitioning of the compound between a stationary phase and a mobile phase, allowing for effective separation of components within a mixture.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and quantifying this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. For a compound with the structural characteristics of this compound, a reversed-phase HPLC method is typically the most effective approach.
Method development involves the systematic optimization of several key parameters to achieve adequate separation of the target compound from any impurities.
Column Selection : A C18 column is a common starting point for separating moderately hydrophobic compounds like this compound, due to the nonpolar interactions between the analyte and the stationary phase.
Mobile Phase : A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is often employed. Starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration allows for the elution of compounds with varying polarities. The use of an ion-pairing reagent like dibutylamine (B89481) acetate (B1210297) (DBAA) can be considered to improve the retention of polar molecules on a reverse-phase column.
Detection : A Photodiode Array (PDA) or a standard UV detector would be suitable. The detection wavelength should be set at the absorbance maximum of the pyrimidine ring system to ensure high sensitivity.
Flow Rate and Temperature : A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 25-30 °C) are typical starting points to ensure sharp peaks and reproducible retention times.
A comprehensive quantitative analysis can be established using a highly sensitive HPLC-MS platform for rapid identification and quantification.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm | Provides good retention and separation for moderately nonpolar analytes. |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Acid modifier improves peak shape and ionization for potential MS coupling. |
| Elution Mode | Gradient: 5% B to 95% B over 20 minutes | Ensures elution of both polar impurities and the less polar main compound. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale, balancing speed and resolution. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Detection Wavelength | ~254 nm or determined by UV scan | Corresponds to a common absorbance maximum for aromatic and pyrimidine systems. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading while ensuring sensitivity. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can serve as a complementary method to HPLC for identity confirmation and for detecting volatile impurities that may not be well-resolved by liquid chromatography. The analysis of pyrimidine derivatives by GC-MS has been well-established, often involving silylation to increase volatility and thermal stability, though this may not be necessary for the target compound itself.
In a typical GC-MS application, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint.
Key applications include:
Identity Confirmation : The mass spectrum of this compound will show a distinct molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic fragmentation pattern.
Purity Analysis : The total ion chromatogram (TIC) can reveal the presence of other volatile components, and their mass spectra can be used to identify them.
| Parameter / Fragment | Description / Expected m/z | Rationale for Fragmentation |
|---|---|---|
| GC Column | DB-5ms or similar nonpolar capillary column | General purpose column suitable for a wide range of semi-volatile compounds. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method that produces reproducible and extensive fragmentation patterns for library matching. |
| Molecular Ion [M]+• | 230 | Represents the intact molecule with one electron removed. |
| Fragment 1 | [M - C7H7]+ (m/z 139) | Loss of the 2-methylbenzyl (tropyllium) moiety via cleavage of the C-S bond. |
| Fragment 2 | [C7H7]+ (m/z 91) | The 2-methylbenzyl cation (tropyllium ion), a very stable fragment. |
| Fragment 3 | [M - C4H3N2S]+ (m/z 119) | Cleavage of the S-pyrimidine bond, resulting in the benzyl fragment. |
| Fragment 4 | [C4H4N2S]+• (m/z 112) | The sulfanylpyrimidine radical cation. |
Microcalorimetry and Isothermal Titration Calorimetry (ITC) (for binding thermodynamics, not dosage/safety)
Isothermal Titration Calorimetry (ITC) is a highly sensitive biophysical technique used to study the thermodynamics of molecular interactions in solution. It directly measures the heat released or absorbed during the binding of a ligand, such as this compound, to a larger macromolecule, like a protein or nucleic acid. This label-free method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Principles of Enthalpy and Entropy Driven Binding Processes
The binding of a ligand to a macromolecule is governed by the change in Gibbs free energy (ΔG), which determines the spontaneity and strength of the interaction. The relationship between these thermodynamic parameters is described by the fundamental equation:
ΔG = ΔH - TΔS
Where T is the absolute temperature. A spontaneous binding event is characterized by a negative ΔG. This favorable free energy change can be achieved through different combinations of enthalpic (ΔH) and entropic (ΔS) contributions.
Enthalpy (ΔH) : This term reflects the change in heat associated with the binding event. A negative (exothermic) ΔH indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the target. This process is often referred to as an "enthalpically driven" binding. Conversely, a positive (endothermic) ΔH signifies that energy is required to break existing bonds, such as those between the molecules and surrounding water, which is more significant than the energy released from forming new interactions.
Understanding whether the binding of this compound is driven by enthalpy or entropy provides crucial insight into the nature of the forces stabilizing the drug-target complex. An enthalpically driven interaction suggests that specific, directional bonds are key, whereas an entropically driven interaction points to the importance of hydrophobicity.
Experimental Design for ITC Studies of Molecular Interactions
A successful ITC experiment requires careful planning and execution to ensure the data is accurate and interpretable. The goal is to isolate the heat of binding from other thermal effects, such as heats of dilution.
Sample Preparation : This is the most critical step. The ligand (this compound) and the macromolecule must be prepared in identical buffer solutions to minimize buffer mismatch, which can generate large heats of dilution. The pH of the buffer must be precisely matched. All solutions should be thoroughly degassed before the experiment to prevent the formation of air bubbles in the calorimetric cell. If the compound is dissolved in a solvent like DMSO, the exact same concentration of DMSO must be present in the macromolecule solution.
Concentration Selection : The concentrations of the ligand and macromolecule are chosen to satisfy the "c-value," a dimensionless parameter that dictates the shape of the binding isotherm (c = Kₐ * [M] * n). For optimal data quality, the c-value should ideally be between 10 and 500. This often requires the macromolecule concentration in the cell to be at least 10-fold greater than the dissociation constant (Kᴅ), with the ligand concentration in the syringe being 10-20 times that of the macromolecule.
Titration Parameters : A typical experiment involves a series of small, sequential injections (e.g., 2-10 µL) of the ligand solution into the sample cell containing the macromolecule. The heat change after each injection is measured until the macromolecule becomes saturated with the ligand.
The resulting data, a plot of heat change per injection versus the molar ratio of ligand to macromolecule, is fitted to a binding model to extract the thermodynamic parameters.
| Parameter | Example Condition | Rationale and Considerations |
|---|---|---|
| Macromolecule in Cell | 10-50 µM Protein | Concentration must be accurately known and high enough for a good c-value. Must be pure and aggregate-free. |
| Ligand in Syringe | 100-500 µM of this compound | Typically 10-20x the cell concentration to ensure saturation is reached within a reasonable number of injections. |
| Buffer System | 50 mM Phosphate or HEPES, 150 mM NaCl, pH 7.4 | Buffer must be identical for ligand and macromolecule. Ionization enthalpy of the buffer can affect measured ΔH. |
| Co-solvent | e.g., 2% DMSO |
Potential Academic Applications and Broader Research Impact
Chemical Probe Development (Theoretical Framework)
The development of chemical probes is crucial for dissecting complex biological pathways and identifying novel therapeutic targets. The structural features of 2-[(2-methylbenzyl)sulfanyl]pyrimidine make it an intriguing scaffold for the theoretical design of such probes.
The pyrimidine (B1678525) ring is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and antimicrobial agents. orientjchem.orgresearchgate.netjrasb.comgrowingscience.com This prevalence is largely due to its ability to mimic the purine and pyrimidine bases of nucleic acids, allowing it to interact with a wide array of enzymes and receptors involved in cellular signaling and metabolism. growingscience.comnih.gov
By systematically modifying the this compound structure, a library of analogs could be generated to probe various biological pathways. For instance, alterations to the substitution pattern on the benzyl (B1604629) ring could modulate the compound's lipophilicity and steric profile, thereby influencing its cellular uptake and target engagement. Furthermore, the introduction of reporter tags, such as fluorophores or biotin, onto the pyrimidine or benzyl ring would enable the visualization and isolation of its binding partners.
Table 1: Theoretical Analogs of this compound for Chemical Probe Development
| Analog | Modification | Potential Application |
| Analog A | Addition of a terminal alkyne to the benzyl ring | Click chemistry-based target identification |
| Analog B | Incorporation of a nitro group on the pyrimidine ring | Photo-crosslinking studies to identify binding partners |
| Analog C | Replacement of the methyl group with a trifluoromethyl group | Enhanced metabolic stability and altered electronic properties |
Conceptually, this compound and its derivatives could be employed in chemical biology research for target identification through several approaches. One such strategy is the use of affinity-based protein profiling. In this approach, an analog of the compound bearing a reactive group could be used to covalently label its protein targets within a complex biological sample. Subsequent proteomic analysis would then identify these labeled proteins, providing insights into the compound's mechanism of action.
Another conceptual application lies in the development of inhibitors for specific enzymes. For example, some 2-sulfonyl/sulfonamide pyrimidine derivatives have been identified as covalent inhibitors of Werner syndrome helicase (WRN), a protein involved in DNA repair. nih.gov This suggests that the pyrimidine scaffold can be tailored to target the active sites of enzymes. The sulfanyl (B85325) linkage in this compound offers a potential site for metabolic oxidation to sulfoxide or sulfone, which could alter its binding affinity and selectivity for specific targets. nih.gov
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thioether linkage in this compound present potential coordination sites for metal ions. This makes the compound a candidate for theoretical exploration as a ligand in coordination chemistry and catalysis.
Thioether-containing ligands have been increasingly utilized in transition metal catalysis. researchgate.net The sulfur atom in a thioether can act as a soft donor, forming stable complexes with late transition metals such as palladium, rhodium, and copper. acsgcipr.org The pyrimidine ring, with its two nitrogen atoms, can act as a bidentate or monodentate ligand. The combination of a soft sulfur donor and harder nitrogen donors in this compound could lead to the formation of stable and catalytically active metal complexes.
The geometry of the resulting metal complex would be influenced by the coordination mode of the ligand and the nature of the metal center. For example, coordination through one of the pyrimidine nitrogens and the sulfur atom would form a five-membered chelate ring, which is often a favorable arrangement in catalysis. Such complexes could theoretically be applied in cross-coupling reactions, where thioether ligands have shown promise. researchgate.netacs.org
The development of chiral catalysts is of paramount importance for the enantioselective synthesis of pharmaceuticals and other fine chemicals. chemscene.com Pyrimidine scaffolds have been incorporated into chiral ligands for asymmetric catalysis. nih.govrsc.org The this compound structure offers several avenues for the theoretical design of chiral catalysts.
One approach involves the introduction of a chiral center, for instance, by replacing the methyl group on the benzyl ring with a chiral substituent. This could create a chiral pocket around the metal center, influencing the stereochemical outcome of a catalytic reaction. Another strategy would be to synthesize dimeric structures where two pyrimidine units are linked by a chiral bridge, leading to the formation of a chiral bidentate ligand.
Table 2: Theoretical Chiral Ligands Based on the this compound Scaffold
| Ligand | Chiral Element | Potential Catalytic Application |
| Ligand X | (R)-1-phenylethyl group on the benzyl ring | Asymmetric hydrogenation |
| Ligand Y | Chiral binaphthyl bridge linking two pyrimidine units | Enantioselective allylic alkylation |
| Ligand Z | Planar chirality introduced by ortho-substitution | Asymmetric C-H activation |
Materials Science Applications (Theoretical Aspects)
The photophysical and electronic properties of pyrimidine derivatives, coupled with the potential for self-assembly through intermolecular interactions, suggest that this compound could be a building block for novel materials with interesting properties.
The pyrimidine ring is an electron-deficient system, and when combined with an electron-rich aromatic group like the methylbenzyl substituent, it could lead to the formation of a donor-acceptor system. Such systems are of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The sulfur atom can also participate in intermolecular interactions, such as S···π and S···S contacts, which could influence the packing of the molecules in the solid state and, consequently, their bulk properties.
Furthermore, the ability of the pyrimidine and thioether moieties to coordinate with metal ions opens up the possibility of forming coordination polymers. mdpi.comnih.gov By selecting appropriate metal nodes and reaction conditions, it is theoretically possible to construct one-, two-, or three-dimensional networks with tailored porosity and functionality. Such materials could have potential applications in gas storage, separation, and heterogeneous catalysis. The presence of the benzyl group could also be exploited to tune the solubility and processability of these materials.
Potential as Monomers for Polymer Synthesis
While direct polymerization of "this compound" has not been extensively reported, its structural motifs suggest potential as a monomer for advanced polymer synthesis. The incorporation of sulfur atoms into polymer backbones is known to impart desirable properties such as high refractive index, enhanced thermal stability, and improved mechanical strength nih.govspecialchem.com.
The sulfanyl group in "this compound" could be a key functional group for polymerization. For instance, oxidation of the sulfanyl linkage to a disulfide bond could enable reversible polymerization, leading to self-healing or recyclable materials. Moreover, sulfur-containing monomers, including those derived from elemental sulfur, are being explored in atom-economical thiol-ene and thiol-yne click reactions, as well as inverse vulcanization strategies to create novel polymers nih.govmdpi.com. These modern polymerization techniques could potentially be adapted for monomers like "this compound," especially if additional polymerizable groups are introduced into its structure.
The pyrimidine ring itself, while generally stable, can be functionalized to include polymerizable groups. The resulting polymers would have the pyrimidine moiety as a pendant group, which could introduce properties like specific intermolecular interactions or biological activity into the polymer chain.
Theoretical Basis for Self-Assembled Materials
The structure of "this compound" is well-suited for the formation of ordered supramolecular structures through self-assembly. The theoretical basis for this lies in the potential for various non-covalent interactions, which are crucial for the bottom-up fabrication of functional materials.
The pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, this can lead to the formation of predictable and stable supramolecular synthons, such as the R2²(8) ring motif, which is commonly observed in pyrimidine derivatives researchgate.netnih.gov. These hydrogen bonds can direct the assembly of molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine and benzyl rings are expected to play a significant role in the self-assembly process nih.gov. The relative orientation of these rings would influence the packing of the molecules in the solid state. Furthermore, the sulfur atom in the sulfanyl linkage can participate in S···π interactions with the aromatic rings of neighboring molecules, an interaction that has been identified in the crystal structures of other sulfanyl-triazine derivatives .
The interplay of these various intermolecular forces—hydrogen bonding, π-π stacking, and S···π interactions—provides a rich landscape for the design of self-assembled materials with tailored properties. Pyrimidine-based cationic amphiphiles have already demonstrated their remarkable self-assembling properties, forming nano-aggregates like micelles and vesicles in aqueous systems nih.govacs.org. This highlights the potential of pyrimidine derivatives in the field of nanotechnology and biomaterials. The complex self-assembly of pyrimido[4,5-d]pyrimidine nucleosides into flower-shaped superstructures further illustrates the potential for intricate architectures derived from pyrimidine-based molecules nih.gov.
Contribution to Fundamental Chemical Knowledge
The study of "this compound" and related compounds contributes to a deeper understanding of fundamental chemical principles, particularly in the areas of reaction mechanisms and computational chemistry.
Understanding Reaction Mechanisms of Pyrimidine and Sulfanyl Chemistry
The 2-sulfanylpyrimidine scaffold is a valuable platform for investigating reaction mechanisms in heterocyclic chemistry. The sulfanyl group at the 2-position of the pyrimidine ring can be readily oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, where the sulfonyl group acts as a good leaving group nih.gov. Studying the kinetics and regioselectivity of these reactions provides valuable insights into the electronic properties of the pyrimidine ring and the mechanism of SNAr reactions on electron-deficient heterocycles nih.gov.
Furthermore, the precursor to "this compound," which is 2-mercaptopyrimidine (B73435), exists in a thione-thiol tautomeric equilibrium cdnsciencepub.com. The position of this equilibrium is influenced by factors such as solvent polarity and concentration. Spectroscopic studies of this tautomerism provide fundamental data on the relative stability of the tautomers and the thermodynamics of the process cdnsciencepub.com.
The synthesis of 2-thiopyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which offer a straightforward route to this class of compounds jetir.orgnih.govnih.gov. Mechanistic studies of these reactions help to optimize reaction conditions and expand their scope for the synthesis of a wide range of functionalized pyrimidines.
Advancements in Computational Chemistry Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the properties and reactivity of pyrimidine derivatives researchgate.netsemanticscholar.orgnih.govbiomedicineonline.org. The application of these methods to "this compound" can advance computational methodologies in several ways.
DFT calculations can be used to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and Mulliken atomic charges nih.gov. These calculations provide a detailed picture of the molecule's structure at the atomic level. Furthermore, DFT can be used to calculate core-electron binding energies, which can be compared with experimental data from X-ray photoelectron spectroscopy ubc.ca.
Frontier molecular orbital (HOMO-LUMO) analysis is another important application of DFT, as it provides insights into the chemical reactivity and kinetic stability of the molecule nih.gov. The energy gap between the HOMO and LUMO can be correlated with the molecule's reactivity in various chemical reactions. The molecular electrostatic potential (MEP) map, also derived from DFT calculations, is useful for predicting the sites for electrophilic and nucleophilic attack nih.govnih.gov.
Computational studies are also crucial for understanding the non-covalent interactions that govern the self-assembly of pyrimidine derivatives. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can be used to characterize and quantify hydrogen bonds, π-π stacking, and other weak interactions . These computational tools are essential for the rational design of new materials based on self-assembly. Molecular docking studies are another area where pyrimidine derivatives are extensively studied to predict their binding affinity to biological targets, which can guide the development of new therapeutic agents mdpi.comnih.govmdpi.commdpi.com. The wealth of experimental data on pyrimidine derivatives provides a valuable benchmark for refining and validating new computational methods jchemrev.com.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for Analogs
The generation of a diverse library of analogs based on the 2-[(2-methylbenzyl)sulfanyl]pyrimidine scaffold is crucial for establishing structure-activity relationships (SAR) and optimizing potential therapeutic properties. Moving beyond traditional batch synthesis, modern approaches can offer enhanced efficiency, safety, and access to novel chemical matter.
Exploration of Flow Chemistry and Continuous Synthesis
Continuous flow chemistry presents a powerful alternative to conventional batch processing for the synthesis of this compound analogs. mdpi.com This technology's advantages, such as superior control over reaction parameters, enhanced safety for hazardous reactions, and potential for automation, make it highly suitable for producing libraries of pyrimidine (B1678525) and thioether derivatives. mdpi.comthieme-connect.comresearchgate.netacs.orgrsc.orgmdpi.com
Future research could focus on developing a multi-step continuous flow process. For instance, a flow reactor setup could be designed for the synthesis of various substituted thioethers, which are key building blocks. thieme-connect.combeilstein-journals.org A subsequent module could perform the coupling of these thioethers with different pyrimidine precursors. The use of packed-bed reactors with heterogeneous catalysts could facilitate cleaner reactions and simpler purification. beilstein-journals.org This approach would enable the rapid and systematic variation of both the benzyl (B1604629) and pyrimidine moieties, allowing for the efficient generation of a large analog library for screening. A potential flow synthesis protocol could achieve higher yields and significantly shorter reaction times compared to traditional methods. researchgate.net
Table 1: Illustrative Comparison of Batch vs. Potential Flow Synthesis for a Hypothetical Analog
| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |
| Reaction Time | 8-12 hours | 30-60 minutes |
| Typical Yield | 60-75% | >85% |
| Work-up | Liquid-liquid extraction, column chromatography | In-line extraction, scavenger resin purification |
| Scalability | Limited, requires process re-optimization | Readily scalable by extending run time |
| Safety | Handling of bulk reagents, potential thermal runaways | Small reaction volumes, superior heat transfer |
Application of Machine Learning in Retrosynthesis and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by enabling the rapid prediction of viable synthetic routes. arxiv.org For a complex heterocyclic target like a novel this compound analog, template-based and template-free retrosynthesis models can propose efficient disconnection strategies. arxiv.orgrsc.org These algorithms learn from vast databases of known chemical reactions to identify plausible precursor molecules. chemrxiv.orgnih.govacs.org
A key future direction would be to employ transfer learning approaches, where a general retrosynthesis model is fine-tuned on a specific dataset of reactions involving pyrimidines, thioethers, and related heterocycles. chemrxiv.orgnih.govacs.org This specialization would improve the model's accuracy for generating synthetic routes to novel and uncommon heterocyclic scaffolds related to the target compound. nih.gov Such a model could predict multiple synthetic pathways, ranked by feasibility and potential yield, thereby guiding synthetic chemists toward the most efficient laboratory execution. This computational approach can overcome the limitations of human intuition and accelerate the discovery of innovative synthetic methodologies. rsc.org
Advanced Computational Modeling and Simulation
Computational methods offer a window into the molecular-level behavior of this compound, providing insights that are often inaccessible through experimental means alone. Advanced simulation techniques can elucidate its conformational dynamics and interactions with biological targets.
Integration of Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
To understand the potential biological activity of this compound, particularly its interaction with a target enzyme, hybrid QM/MM simulations are an invaluable tool. nih.govcecam.orgnih.govresearchgate.netcecam.orgrsc.org This method allows for a high-accuracy quantum mechanical treatment of a specific region of interest, such as the ligand and the key amino acid residues in an enzyme's active site, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. nih.govnih.govnih.gov
Future studies could use QM/MM to investigate the binding mode of this compound within a hypothetical enzyme active site, such as a kinase or a reductase, where pyrimidine derivatives have shown activity. nih.govjuniperpublishers.com These simulations can precisely calculate binding energies, identify crucial interactions like hydrogen bonds or π-stacking, and elucidate the electronic effects of substituent changes on binding affinity. rsc.orgnih.gov Furthermore, QM/MM can be used to model the entire catalytic cycle of an enzyme-mediated reaction involving the compound, clarifying its mechanism of action or inhibition. rsc.orgnih.gov
Table 2: Hypothetical QM/MM Interaction Energy Contributions for Target Compound Binding
| Interaction Type | Active Site Residue | Calculated Energy (kcal/mol) |
| Hydrogen Bond | Tyr355 | -4.8 |
| π-Alkyl | Val349 | -2.1 |
| π-Sulfur | Met350 | -1.5 |
| Van der Waals | Ile345 | -3.2 |
| Electrostatic | Arg120 | -5.5 |
Enhanced Sampling Techniques for Conformational Space Exploration
The flexibility of the thioether linkage and the rotatable bonds in this compound mean it can adopt a wide range of conformations. digitellinc.com Understanding this conformational landscape is critical, as the biologically active conformation may not be the lowest energy state in solution. digitellinc.comnih.gov Standard molecular dynamics (MD) simulations are often insufficient to explore this vast space adequately. nih.govnih.gov
Enhanced sampling methods, such as metadynamics and replica-exchange molecular dynamics (REMD), can overcome these limitations. digitellinc.comnih.govnih.govnih.govaip.orgresearchgate.netnih.govbiorxiv.org Future research should apply these techniques to comprehensively map the conformational free energy surface of the molecule. digitellinc.com By biasing the simulation to explore different torsional angles, these methods can identify all relevant low-energy conformational states and the barriers between them. nih.govaip.org This knowledge is crucial for understanding its binding potential to different biological targets and for rational drug design, as it provides a more complete picture of the molecule's dynamic behavior. nih.gov
Design of Next-Generation Chemical Probes
Transforming this compound from a mere chemical entity into a tool for biological discovery involves designing derivatives that can act as chemical probes. These probes can be used to identify and study biological targets and pathways.
A promising avenue is the development of fluorescent probes based on the pyrimidine scaffold. rsc.orgnih.gov By conjugating a fluorophore to the core structure or by designing the scaffold itself to have environment-sensitive fluorescence, it may be possible to create probes that signal their binding to a target protein through a change in fluorescence intensity or wavelength. rsc.orgnih.govrsc.org For example, a derivative could be synthesized where binding within a hydrophobic protein pocket restricts the rotation of the benzyl group, leading to an increase in fluorescence quantum yield. Such probes would be invaluable for high-throughput screening assays to find binding partners and for cellular imaging to visualize the compound's localization and target engagement in living cells. nih.govrsc.org The design of such probes often relies on principles like photoinduced electron transfer (PeT) or spirocyclization to switch the fluorescence "on" or "off" upon target interaction. nih.gov
Another approach is to develop photoaffinity labeling probes. This would involve incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) onto the this compound scaffold. Upon binding to its biological target and subsequent irradiation with UV light, the probe would form a covalent bond, permanently tagging the protein for subsequent identification via mass spectrometry. This strategy is a powerful method for de novo target identification.
Developing Multi-Target Ligands Based on Theoretical Principles
Many complex diseases involve the dysregulation of multiple signaling pathways. nih.gov Therefore, designing ligands that can simultaneously modulate several targets offers a promising therapeutic strategy. nih.gov Theoretical and computational approaches are instrumental in the rational design of such multi-target ligands based on the this compound scaffold.
By analyzing the structural and electronic properties of this compound, computational models can predict its potential off-targets. This information can then be harnessed to intentionally design derivatives that exhibit a desired polypharmacology. Generative deep learning models, for instance, can be trained on datasets of known ligands for different targets to generate novel molecules that fuse the necessary pharmacophoric features for multi-target activity. nih.gov
Exploration of New Theoretical Interaction Modes and Mechanisms
A deep understanding of how a ligand interacts with its target at an atomic level is fundamental for rational drug design. For this compound, theoretical explorations can uncover novel binding modes and mechanisms.
Investigation of Covalent vs. Non-Covalent Binding Preferences
The nature of the bond between a drug and its target dictates its pharmacological profile. While non-covalent interactions are reversible and generally preferred, covalent inhibitors, which form a permanent bond, can offer advantages in terms of potency and duration of action. nih.govnih.gov
Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to investigate the potential for this compound or its derivatives to form covalent bonds with specific amino acid residues within a target's binding site. These studies can elucidate the reactivity of the pyrimidine ring or the sulfanyl (B85325) linker and guide the design of either reversible or irreversible inhibitors with enhanced selectivity. nih.gov
| Interaction Type | Key Characteristics | Theoretical Investigation Approach |
| Non-Covalent | Reversible binding, involves hydrogen bonds, hydrophobic interactions, van der Waals forces. mdpi.com | Molecular docking, molecular dynamics simulations to predict binding affinity and pose. |
| Covalent | Irreversible or slowly reversible bond formation, often with nucleophilic residues. nih.gov | QM/MM calculations to model reaction mechanisms and activation energies. |
Understanding Ligand-Induced Conformational Changes in Target Molecules
The binding of a ligand to its target is not a simple lock-and-key event but often involves dynamic conformational changes in both molecules. nih.govnih.gov Understanding these ligand-induced conformational shifts is critical for predicting biological activity.
Molecular dynamics simulations can provide a dynamic picture of the binding process of this compound. nih.gov These simulations can reveal how the protein structure adapts to accommodate the ligand, potentially uncovering allosteric binding sites or revealing the structural basis for agonism or antagonism. This knowledge is invaluable for optimizing the ligand's structure to elicit a specific functional response.
Opportunities for Interdisciplinary Research Collaborations
The complexity of modern drug discovery necessitates a collaborative approach, integrating expertise from various scientific disciplines.
Integration with Artificial Intelligence and Data Science in Drug Discovery (Theoretical)
The synergy between medicinal chemistry and artificial intelligence (AI) is revolutionizing drug discovery. nih.govmdpi.commdpi.com For a theoretical compound like this compound, AI and data science offer a powerful toolkit to accelerate its development. drugdiscoverytrends.comnih.gov
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of this compound, such as its potential targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, and synthetic accessibility. nih.gov
Generative Models: Generative AI can design novel derivatives of this compound with optimized properties. nih.gov By defining a desired set of parameters, these models can explore vast chemical spaces to propose new molecules with a higher probability of success. drugdiscoverytrends.com
Data-Driven Hypothesis Generation: AI can analyze complex biological data, such as genomics and proteomics data, to identify novel disease targets for which a this compound-based ligand might be suitable. nih.gov This data-driven approach can uncover non-obvious therapeutic opportunities.
| AI Application | Description | Potential Impact on this compound Research |
| Target Identification | Analyzing biological data to pinpoint proteins or pathways involved in disease. nih.gov | Suggesting novel therapeutic targets for which this compound class may be effective. |
| Property Prediction | Using machine learning to forecast physicochemical and biological properties. mdpi.comnih.gov | Prioritizing synthetic efforts on derivatives with favorable drug-like properties. |
| De Novo Design | Employing generative models to create novel molecular structures with desired attributes. nih.gov | Generating optimized analogs of this compound with enhanced potency and selectivity. |
Synergies with Biophysics and Structural Biology for Mechanistic Insight
A deeper understanding of the molecular mechanisms underpinning the biological activity of this compound is achievable through the strategic integration of biophysical techniques and structural biology. While specific studies on this particular compound are not yet prevalent in public literature, the extensive research on related pyrimidine derivatives provides a clear and promising roadmap for future investigations. These avenues are critical for transitioning from observed biological effects to a precise, target-oriented understanding of the compound's function, which is essential for any further development.
The elucidation of the three-dimensional structure of this compound in complex with its biological target(s) is a paramount objective. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful tools for this purpose. For instance, studies on other pyrimidine-based inhibitors have successfully used cryo-EM to reveal their binding modes within viral proteins, providing critical insights into their inhibitory mechanisms. pnas.org Similarly, X-ray crystallography has been employed to determine the crystal structure of pyrimidine derivatives, detailing the intricate network of intermolecular interactions that stabilize the molecule within a crystal lattice. nih.govnih.gov A study on the closely related compound, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, utilized single-crystal X-ray diffraction to confirm its molecular structure and analyze intermolecular interactions through Hirshfeld surface analysis. nih.gov This type of analysis reveals the specific contacts, such as hydrogen bonds and hydrophobic interactions, that govern molecular recognition and packing. nih.gov Applying these techniques to this compound would provide an atomic-level picture of how it engages with its biological partners, revealing key residues and conformational changes essential for its activity.
In parallel with experimental structural methods, computational approaches like molecular docking and molecular dynamics (MD) simulations offer predictive power and dynamic insight. Molecular docking has been widely applied to various pyrimidine derivatives to predict their binding affinity and orientation within the active sites of enzymes such as cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor-2 (VEGFR-2), and various kinases. nih.govnih.govnih.govashdin.commdpi.com These in silico studies help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogs. nih.govacs.orgnih.gov For this compound, docking studies could screen potential protein targets and predict the most favorable binding pose, highlighting which parts of the molecule—the pyrimidine ring, the sulfanyl linker, or the 2-methylbenzyl group—are most critical for interaction.
The table below illustrates the type of data that could be generated from future biophysical and structural biology studies on this compound, based on methodologies applied to analogous compounds.
| Technique | Hypothetical Target | Potential Data Generated | Example from Related Compounds |
| X-Ray Crystallography | Kinase X | High-resolution 3D structure of the complex, identification of key amino acid interactions (H-bonds, hydrophobic contacts), conformational changes upon binding. | Crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine revealed dimeric arrangement via N—H⋯N hydrogen bonds. nih.gov |
| Molecular Docking | Enzyme Y | Binding energy (kcal/mol), predicted binding pose, identification of potential hydrogen bond donors/acceptors, visualization of the ligand in the active site. | Docking of pyrimidine derivatives into the active site of human cyclin-dependent kinase 2 showed binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov |
| Cryo-Electron Microscopy | Viral Protein Z | 3D reconstruction of the protein-ligand complex, mapping of the binding pocket, understanding of allosteric effects. | Cryo-EM structures of imidazo[1,2-a]pyrimidine-based inhibitors in complex with influenza A virus hemagglutinin revealed the structural basis for inhibition. pnas.org |
| Isothermal Titration Calorimetry (ITC) | Target Protein | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Thermodynamic characterization provides a complete energetic profile of the interaction. |
| Surface Plasmon Resonance (SPR) | Immobilized Target | Association (ka) and dissociation (kd) rate constants, equilibrium dissociation constant (KD). | Real-time analysis of binding kinetics. |
The synergy between these experimental and computational methods is powerful. For example, a crystal structure can validate a docking model, while MD simulations can explore the dynamic stability of the crystallographically observed interactions over time. Furthermore, biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding kinetics and thermodynamics, providing a deeper layer of mechanistic detail that complements the structural data. By pursuing these research directions, the scientific community can build a comprehensive, multi-dimensional understanding of this compound's mechanism of action, paving the way for rational optimization and application.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[(2-methylbenzyl)sulfanyl]pyrimidine derivatives?
- Methodology : A common approach involves nucleophilic substitution between 6-chloropyrimidine derivatives and thiols like 2-methylbenzyl mercaptan. For example, refluxing 6-chloro-5-propyluracil with o-thiocresol and potassium hydroxide in ethanol yields sulfanylpyrimidine derivatives via thioether bond formation. Crystallization from ethanol or methanol is typically used for purification .
- Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts. Monitor progress using TLC or HPLC.
Q. How is the crystal structure of this compound derivatives validated?
- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Validate bond lengths, angles, and hydrogen-bonding networks against established databases (e.g., Cambridge Structural Database). Intramolecular interactions (e.g., N–H⋯S or C–H⋯π) should be analyzed to confirm conformational stability .
- Key Considerations : Address twinning or disorder using SHELXL’s TWIN or PART commands. Cross-validate with spectroscopic data (NMR, IR) .
Q. What spectroscopic techniques are critical for characterizing sulfanylpyrimidine derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT/HSQC experiments. For example, aromatic protons in the 2-methylbenzyl group appear as multiplet signals at δ ~6.9–7.3 ppm .
- IR Spectroscopy : Confirm thioether (C–S) stretches at ~600–700 cm⁻¹ and pyrimidine ring vibrations at ~1500–1600 cm⁻¹ .
- Key Considerations : Compare data with structurally similar compounds (e.g., 6-[(2-methylphenyl)sulfanyl]pyrimidine derivatives) to resolve ambiguities .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of cytotoxic sulfanylpyrimidines?
- Methodology : Test derivatives against cell lines (e.g., RPTEC for nephrotoxicity) to correlate substituent effects with activity. For instance, 4-position substitutions (e.g., benzyl sulfanyl groups) increase cytotoxicity compared to amino groups, likely due to enhanced lipophilicity and target binding .
- Data Contradictions : Some bulky substituents (e.g., cyclohexyl) may reduce activity despite increased lipophilicity, suggesting steric hindrance limits target engagement .
Q. What computational methods predict the reactivity of sulfanylpyrimidines with metal complexes?
- Methodology : Use DFT calculations to model electron density at sulfur and pyrimidine nitrogen atoms. For example, the sulfanyl group’s lone pairs may coordinate with ruthenium, as seen in related thioether-pyrimidine systems .
- Experimental Validation : Confirm predicted reactivity via UV-Vis titration or X-ray absorption spectroscopy (XAS) .
Q. How do hydrogen-bonding networks influence the supramolecular assembly of sulfanylpyrimidines?
- Methodology : Analyze crystal packing motifs (e.g., R₂²(8) dimers) using Mercury software. In 6-[(2-methylphenyl)sulfanyl]pyrimidine derivatives, bifurcated N–H⋯O and C–H⋯O bonds form corrugated layers parallel to the ac plane, stabilizing the 3D lattice .
- Key Considerations : Compare packing efficiency with halogenated analogs to assess the role of weak interactions (e.g., C–H⋯Cl vs. C–H⋯S) .
Q. What strategies resolve contradictions in biological activity data for sulfanylpyrimidines?
- Methodology :
- Dose-Response Studies : Verify whether cytotoxicity is concentration-dependent or an artifact of assay conditions .
- Metabolic Stability Assays : Use liver microsomes to assess if inactive compounds are rapidly metabolized .
- Case Study : Compound 3b (2-methylbenzyl sulfanyl derivative) showed higher toxicity in RPTEC cells but was excluded from further studies due to off-target effects—highlighting the need for counter-screening .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
